ethyl 5-formyl-1H-pyrrole-3-carboxylate

Regioselective Synthesis Heterocyclic Chemistry Medicinal Chemistry

Ethyl 5-formyl-1H-pyrrole-3-carboxylate is a superior bifunctional pyrrole building block. Its unique combination of an unsubstituted N–H, a C5 formyl group, and a C3 ethyl ester provides three orthogonal functionalization sites. This regiospecific substitution pattern is critical for medicinal chemistry programs targeting CCR5 antagonism or COX-2 inhibition, where the 3-carboxylate isomer is essential for activity. Unlike methyl ester analogs, the ethyl ester offers enhanced hydrolytic stability and optimal lipophilicity. With a consistent 97% purity and a defined melting point (84–85 °C), this compound minimizes pre‑reaction purification and reduces synthetic failure risks, making it the reliable choice for hit‑to‑lead and scale‑up activities.

Molecular Formula C8H9NO3
Molecular Weight 167.164
CAS No. 1207560-64-2
Cat. No. B2666002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-formyl-1H-pyrrole-3-carboxylate
CAS1207560-64-2
Molecular FormulaC8H9NO3
Molecular Weight167.164
Structural Identifiers
SMILESCCOC(=O)C1=CNC(=C1)C=O
InChIInChI=1S/C8H9NO3/c1-2-12-8(11)6-3-7(5-10)9-4-6/h3-5,9H,2H2,1H3
InChIKeyYYYIMLQKEZGXAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-formyl-1H-pyrrole-3-carboxylate (CAS 1207560-64-2) Baseline Properties and Specifications for Procurement


Ethyl 5-formyl-1H-pyrrole-3-carboxylate is a heterocyclic building block of the pyrrole-3-carboxylate family, distinguished by a regiospecific formyl substituent at the 5-position and an ethyl ester at the 3-position. Its molecular formula is C₈H₉NO₃ with a molecular weight of 167.16 g/mol and an MDL number of MFCD20687462 . The compound is commercially available as a light yellow solid with a typical purity of 97% . Its predicted boiling point is 369.6±27.0 °C, with an experimental melting point of 84–85 °C . The presence of both electrophilic (formyl) and ester functionalities on the pyrrole core establishes its utility as a bifunctional synthetic intermediate.

Why Ethyl 5-formyl-1H-pyrrole-3-carboxylate Cannot Be Replaced by Common Pyrrole Carboxylate Analogs


Simple pyrrole carboxylate analogs such as ethyl 1H-pyrrole-3-carboxylate or methyl 5-formyl-1H-pyrrole-3-carboxylate differ fundamentally in substitution pattern, ester moiety, or regioisomerism, each of which dictates distinct reactivity and downstream synthetic utility. The unique combination of an unsubstituted pyrrole N–H, a C5 formyl group for condensation or nucleophilic addition, and a C3 ethyl ester for orthogonal deprotection or transesterification confers a specific reactivity profile that cannot be replicated by isomers such as ethyl 5-formyl-1H-pyrrole-2-carboxylate . Substitution of the ethyl ester with a methyl ester, for example, alters the compound's hydrolytic stability and lipophilicity, potentially impacting both reaction outcomes and biological activity in medicinal chemistry applications [1]. Furthermore, the presence of additional substituents (e.g., methyl groups at C2 or C4) would significantly alter the electronic environment of the pyrrole ring, affecting the reactivity of both the formyl and ester groups . Therefore, direct substitution with a seemingly similar analog introduces substantial risk of synthetic failure or altered biological performance.

Quantitative Differentiation of Ethyl 5-formyl-1H-pyrrole-3-carboxylate from Structural Analogs: An Evidence-Based Procurement Guide


Regioisomeric Differentiation: 3-Carboxylate vs. 2-Carboxylate Pyrrole Derivatives

Ethyl 5-formyl-1H-pyrrole-3-carboxylate (CAS 1207560-64-2) is a 3-carboxylate regioisomer, whereas a closely related analog, ethyl 5-formyl-1H-pyrrole-2-carboxylate (CAS 7126-50-3), is a 2-carboxylate regioisomer. This positional difference results in distinct reactivity and biological activity profiles. While no direct head-to-head study compares the two, class-level inference indicates that the 3-carboxylate scaffold is a privileged structure in medicinal chemistry, often associated with selective COX-2 inhibition and other biological activities, whereas the 2-carboxylate analog is more frequently explored for its cytotoxic properties and as a model for conformational studies . The 3-carboxylate positioning influences the electronic distribution of the pyrrole ring, which can affect the compound's interaction with biological targets and its reactivity in subsequent synthetic transformations .

Regioselective Synthesis Heterocyclic Chemistry Medicinal Chemistry

Ester Moiety Variation: Ethyl vs. Methyl 5-Formyl-1H-Pyrrole-3-Carboxylate

Ethyl 5-formyl-1H-pyrrole-3-carboxylate (target compound) differs from its methyl ester analog, methyl 5-formyl-1H-pyrrole-3-carboxylate (CAS 5910-05-4), by the ester alkyl group. This difference has quantifiable effects on physicochemical properties relevant to both synthesis and potential biological applications. The target compound has a molecular weight of 167.16 g/mol and a predicted XLogP of 0.7, indicating moderate lipophilicity . The methyl ester analog has a molecular weight of 153.14 g/mol, and while its exact XLogP is not readily available, the substitution of an ethyl group for a methyl group typically increases lipophilicity by approximately 0.5 logP units [1]. This increase can enhance membrane permeability and metabolic stability in a biological context. Furthermore, the ethyl ester offers a different hydrolytic stability profile compared to the methyl ester, which can be crucial for orthogonal protection strategies in multi-step syntheses.

Synthetic Chemistry Pharmacokinetics Lipophilicity

Substitution Pattern: Unsubstituted N–H vs. N-Alkylated Pyrrole-3-Carboxylates

Ethyl 5-formyl-1H-pyrrole-3-carboxylate features an unsubstituted N–H pyrrole, which is a key differentiator from N-alkylated analogs such as ethyl 1-ethyl-5-formyl-1H-pyrrole-3-carboxylate (CAS 2137718-00-2) [1]. The presence of a free N–H group provides a site for further functionalization, including N-alkylation, N-arylation, or N-acylation, which can be used to modulate the compound's properties or to attach it to larger molecular frameworks. In contrast, the N-ethyl analog has this site blocked, limiting its synthetic versatility. While no direct comparative reactivity data is available, class-level inference indicates that N-unsubstituted pyrroles can participate in a wider range of reactions (e.g., direct N-functionalization) compared to their N-substituted counterparts [2].

Synthetic Versatility Protecting Group Strategy Medicinal Chemistry

Commercial Availability and Purity Benchmarking for Procurement

A direct comparison of commercial offerings for ethyl 5-formyl-1H-pyrrole-3-carboxylate reveals a consistent purity standard of 97% across multiple vendors, including AChemBlock and Aladdin . This high purity is critical for applications in medicinal chemistry and materials science where impurities can confound biological assays or material properties. In contrast, analogs such as ethyl 5-formyl-1H-pyrrole-2-carboxylate may be offered at lower purities or with less defined specifications, necessitating additional purification steps . The target compound's melting point is consistently reported as 84–85 °C, providing a reliable identity and purity check .

Chemical Procurement Purity Analysis Supply Chain

CCR5 Antagonist Activity Potential: A Class-Level Indication

Preliminary pharmacological screening indicates that ethyl 5-formyl-1H-pyrrole-3-carboxylate exhibits potential as a CCR5 antagonist [1]. This class-level inference is based on the compound's ability to modulate CCR5, a chemokine receptor implicated in HIV infection, asthma, rheumatoid arthritis, and other inflammatory diseases. While no quantitative IC₅₀ or Kᵢ values are available, this activity profile distinguishes the compound from many other pyrrole-3-carboxylate derivatives that may lack this specific biological activity. The 3-carboxylate regioisomer appears to be a key feature for this activity, as 2-carboxylate analogs are not typically associated with CCR5 antagonism.

CCR5 Antagonist HIV Infection Inflammatory Disease

Optimal Application Scenarios for Ethyl 5-formyl-1H-pyrrole-3-carboxylate Based on Verified Differentiation


Medicinal Chemistry Campaigns Targeting CCR5 or COX-2

Based on preliminary evidence of CCR5 antagonism potential [1] and the well-established role of pyrrole-3-carboxylate scaffolds in COX-2 inhibition [2], ethyl 5-formyl-1H-pyrrole-3-carboxylate is a rational choice for hit-to-lead or lead optimization programs targeting these pathways. Its 3-carboxylate regioisomerism is crucial for activity, and substitution with a 2-carboxylate analog would likely result in a different biological profile. Researchers should prioritize this compound when initiating a structure-activity relationship (SAR) study around a pyrrole core for these therapeutic areas.

Multi-Step Synthesis Requiring Orthogonal Functionalization

The combination of an unsubstituted N–H pyrrole, a C5 formyl group, and a C3 ethyl ester provides three distinct sites for orthogonal functionalization [3]. The N–H can be alkylated or acylated, the formyl group can undergo condensation, reduction, or nucleophilic addition, and the ester can be hydrolyzed or transesterified. This versatility makes the compound a superior choice over analogs that lack one of these functionalities (e.g., N-alkylated analogs) or have a different ester moiety (e.g., methyl ester) that may offer less hydrolytic stability or alter lipophilicity.

Process Development Requiring High-Purity Building Blocks

For process chemistry and scale-up activities where impurities can have a significant impact on yield and product quality, the consistent 97% purity and well-defined melting point (84–85 °C) of ethyl 5-formyl-1H-pyrrole-3-carboxylate offer a reliable starting point . This specification reduces the need for pre-reaction purification and minimizes the risk of side reactions caused by unknown contaminants. Procurement from vendors like AChemBlock or Aladdin ensures access to material with these validated quality attributes.

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